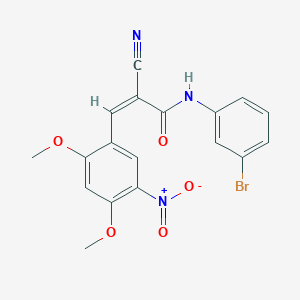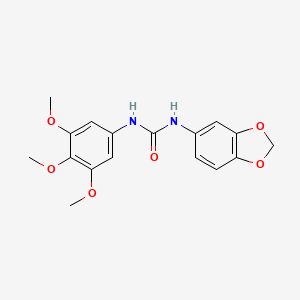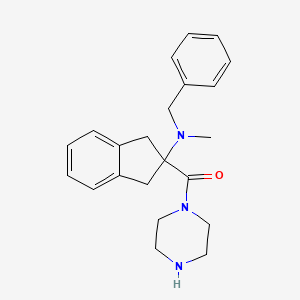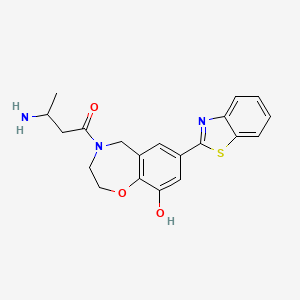![molecular formula C19H16BrNO3 B5399614 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5399614.png)
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol, also known as BRQ, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, as well as to modulate the activity of certain proteins involved in cell signaling pathways. 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol has also been shown to induce changes in the expression of genes involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also some limitations to using 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol in laboratory experiments. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its effects on cell signaling pathways. Another area of research could focus on developing more water-soluble derivatives of 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol that could be used in a wider range of experimental assays. Additionally, research could explore the potential use of 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol in combination with other anti-cancer agents to enhance its effectiveness.
Synthesemethoden
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form a diethyl ester intermediate. The diethyl ester is then treated with hydrazine hydrate to form a hydrazone intermediate, which is further reacted with 8-hydroxyquinoline to form the final product, 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-quinolinol has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
2-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-23-17-11-14(20)10-13(19(17)24-2)7-9-15-8-6-12-4-3-5-16(22)18(12)21-15/h3-11,22H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWCBHIAKSFMSN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC2=NC3=C(C=CC=C3O)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5399539.png)

![N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5399561.png)
![1-(difluoromethyl)-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5399564.png)


![3-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyridine](/img/structure/B5399577.png)
![methyl 2-{2,3,5,6-tetrafluoro-4-[3-(1-piperidinyl)-1-propen-1-yl]phenoxy}benzoate hydrochloride](/img/structure/B5399585.png)
![2-hydroxy-4-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5399593.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B5399599.png)
![N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5399604.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5399606.png)

